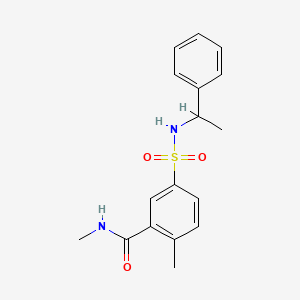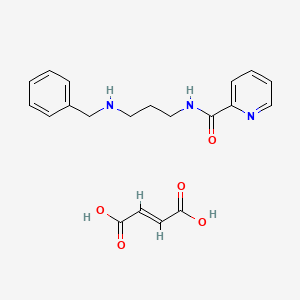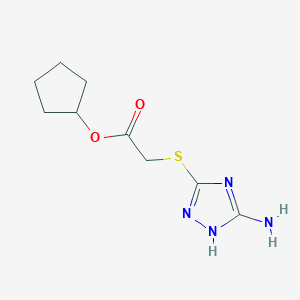![molecular formula C24H34N4O B5477945 (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5477945.png)
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique tricyclic structure with multiple functional groups, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane The synthetic route typically starts with the preparation of the tricyclic core through a series of cyclization reactionsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and protecting groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can be achieved through the use of continuous-flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts (e.g., palladium, platinum), organolithium reagents, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .
Aplicaciones Científicas De Investigación
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool to study biological pathways.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural features
Mecanismo De Acción
The mechanism of action of (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane include other tricyclic compounds with similar structural features, such as:
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Steviol glycosides: Compounds with a tricyclic core and various functional groups, known for their sweetening properties.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(2R,3R,6R)-5-[(2-butyl-1H-imidazol-5-yl)methyl]-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-3-4-9-22-25-14-18(26-22)15-28-16-20(19-7-5-6-8-21(19)29-2)24-23(28)17-10-12-27(24)13-11-17/h5-8,14,17,20,23-24H,3-4,9-13,15-16H2,1-2H3,(H,25,26)/t20-,23+,24+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKVXERCEHBZAT-TUACAJSNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)CN2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1)CN2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,4S*)-1-[3-methyl-4-(1H-pyrrol-1-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5477869.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole](/img/structure/B5477874.png)
![ethyl 4-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}piperidine-1-carboxylate](/img/structure/B5477883.png)


![2-{2-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5477904.png)
![8-(3,4-Dimethoxyphenyl)-11,11-dimethyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one](/img/structure/B5477905.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5477919.png)
![1-acetyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5477932.png)
![4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid](/img/structure/B5477940.png)



![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5477965.png)
